Diphenyldi(o-tolyl)silane
Overview
Description
Scientific Research Applications
Application in Organic Electrophosphorescent Devices
Diphenyldi(o-tolyl)silane (UGH1) was used as a host material in the emissive layer of electrophosphorescent organic light-emitting diodes (OLEDs), demonstrating high external quantum efficiencies in deep blue phosphorescent devices (Ren et al., 2004).
Silane-ene and Silane-Acrylate Polymerization Process
Diphenylsilane, a related compound, was employed in photopolymerizable mixtures, leading to the formation of polymers with low oxygen sensitivity and a variety of industrial applications (El-Roz et al., 2008).
Reaction with Mono-Oxiranes for Surface Coating Compositions
Diphenyldi-(2-aminoethoxy)silane, a derivative, was used in reactions with mono-oxiranes for creating surface-coating compositions with varied properties and industrial uses, such as in water-based stoving finishes (Emblem, 2007).
Efficient, Deep-Blue Organic Electrophosphorescence
Diphenyldi(o-tolyl)silane was employed in creating efficient, deep-blue organic electrophosphorescent devices using a charge-trapping phosphorescent guest, demonstrating high quantum and power efficiencies (Holmes et al., 2003).
In Blue Phosphorescent OLEDs
A bipolar blue host material, diphenyldi(4-(3,5-bis-carbazol-9-yl)phenyl)phenyl silane, was synthesized for use in blue phosphorescent organic light-emitting diodes (OLEDs), showing significant device performance improvements (Kim et al., 2017).
Sequential C-Si Bond Formations for Silanediol Peptide Isostere Precursors
Diphenylsilane was utilized in the assembly of carbon-silicon backbones for silane-containing dipeptide fragments, contributing to the development of protease inhibitors (Nielsen & Skrydstrup, 2008).
In Blue TADF OLEDs
Diphenyldi-o-tolylsilane was referenced as a comparison for new silane-core containing host materials, enhancing the performance of blue thermally activated delayed fluorescence organic light-emitting diodes (Choi et al., 2017).
Carbon-Silicon Bond Formation for Silicon-Containing Peptides and Azasilaheterocycles
Diphenylsilane was part of a study for synthesizing functionalized peptide silane diol isosteres, playing a role in medicinal chemistry applications like protease inhibition (Min et al., 2013).
In Silica-Silane System for Rubber Compounds
Diphenyl guanidine, an analog, was studied for its role in enhancing the silanization reaction of the silica-silane system in natural rubber compounds, relevant for tire manufacturing (Hayichelaeh et al., 2018).
In Ormosil/Sulfonated Polyetheretherketone-based Hybrid Composite Proton Conducting Membranes
A modified silane with sulfonic acid function, related to diphenyldi(o-tolyl)silane, was used in creating composite membranes for potential application in polymer electrolyte fuel cells (Licoccia et al., 2006).
properties
IUPAC Name |
bis(2-methylphenyl)-diphenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Si/c1-21-13-9-11-19-25(21)27(23-15-5-3-6-16-23,24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXVCEINEQQSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393284 | |
Record name | BIS(2-METHYLPHENYL)DIPHENYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylphenyl)diphenylsilane | |
CAS RN |
18849-24-6 | |
Record name | BIS(2-METHYLPHENYL)DIPHENYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPHENYLDI(O-TOLYL)SILANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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